![molecular formula C15H19NO3 B13345119 1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound with a unique structure that includes a dioxolo ring fused to an isoquinoline core
Preparation Methods
The synthesis of 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.
Attachment of the Dimethylpropan-1-one Group: This step involves the alkylation of the isoquinoline core with a suitable alkylating agent, such as a halide or tosylate, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline nitrogen or at the dioxolo ring, depending on the reaction conditions and reagents used.
Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted isoquinoline compounds.
Scientific Research Applications
1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one include:
7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one: This compound shares the dioxolo and isoquinoline structure but lacks the dimethylpropan-1-one group.
10,11-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinoline: This compound has a similar core structure but with different substituents on the isoquinoline ring.
Oxolinic Acid: Although structurally different, it shares some functional similarities in terms of biological activity.
The uniqueness of 1-(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)-2,2-dimethylpropan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-5-4-10-6-12-13(19-9-18-12)7-11(10)8-16/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
LBYLYGHICFSZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=CC3=C(C=C2C1)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



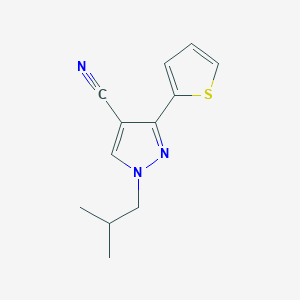
![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)
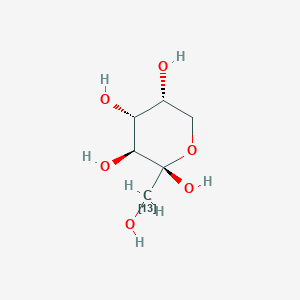
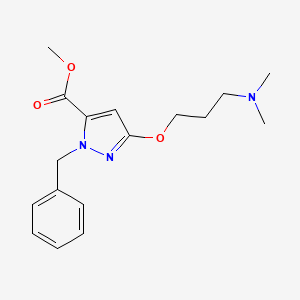
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
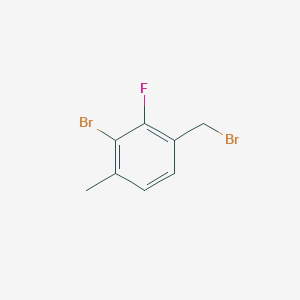
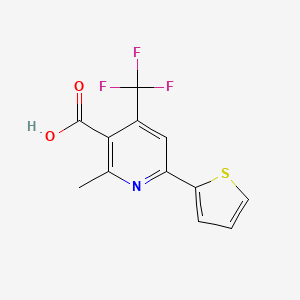
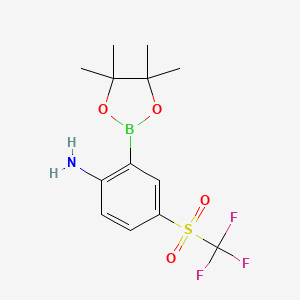


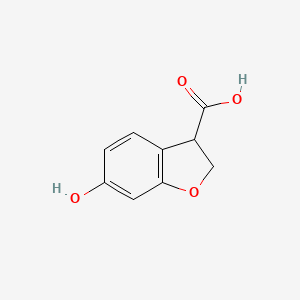
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)

